N-[1-(furan-3-yl)propan-2-yl]furan-3-carboxamide
Description
N-[1-(furan-3-yl)propan-2-yl]furan-3-carboxamide is a bifuran-based carboxamide compound characterized by a propan-2-yl linker connecting two furan rings. The primary furan moiety (furan-3-carboxamide) is linked via an amide bond to a secondary furan-substituted propan-2-yl group.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(6-10-2-4-15-7-10)13-12(14)11-3-5-16-8-11/h2-5,7-9H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDURHRXQEMKCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]furan-3-carboxamide typically involves the following steps:
Formation of the Propan-2-yl Linker: The propan-2-yl linker can be synthesized through the reaction of furan with a suitable alkylating agent, such as 1-bromo-2-propanol, under basic conditions.
Amidation Reaction: The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the intermediate product with a suitable amine, such as ammonia or an amine derivative, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Triazole-Substituted Analogue (CAS 1798619-36-9)
A closely related compound, N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1798619-36-9), replaces the second furan with a 1-methyltriazole ring. The molecular formula ($ \text{C}{11}\text{H}{14}\text{N}4\text{O}2 $) reflects reduced oxygen content and increased nitrogen compared to the target compound, which may influence solubility and metabolic stability .
Indazole-Benzyl-Substituted Compound
2-methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide (IC$_{50}$ = 0.2 µM against Fascin) features an indazole core substituted with a benzyl group instead of the propan-2-yl-furan chain. This highlights the importance of aromatic substituents in modulating activity, though steric effects may differ significantly from the target compound’s furan-propan-2-yl group .
Substituent Variations on the Amide Nitrogen
describes carboxamides with diverse nitrogen substituents, synthesized via ester intermediates (e.g., Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) ). Key observations include:
- Alkyl substituents (e.g., propan-2-yl, ethyl): These groups enhance solubility in nonpolar solvents but may reduce binding specificity due to increased flexibility.
Derivatives with Functional Group Additions
Hydrazone derivatives like 2-(2-hydrazinyl-2-oxoethyl)-N-(propan-2-yl)furan-3-carboxamide (97a) incorporate a hydrazinyl moiety, which can chelate metal ions or form Schiff bases. Such modifications expand reactivity but may compromise stability under physiological conditions. The target compound lacks these groups, suggesting greater metabolic inertness .
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structural Overview
The compound features a furan ring system, which is known for its biological activity. The presence of the carboxamide functional group enhances its pharmacological properties, potentially influencing its interaction with biological targets.
Research indicates that compounds with furan rings can exhibit various biological activities, including anticancer properties. The mechanisms often involve:
- Inhibition of cell proliferation : Compounds similar to this compound have been shown to inhibit the growth of cancer cells by interfering with cell cycle progression.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells, contributing to their anticancer effects.
- Modulation of signaling pathways : The compound may affect key signaling pathways involved in tumor growth and metastasis.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Apoptotic induction | Triggers apoptosis in specific cancer lines | |
| Selective toxicity | Higher selectivity towards cancer cells |
Case Study 1: Antitumor Activity
A study evaluated the anticancer activity of a series of furan derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various human cancer cell lines, including breast and prostate cancer cells. The study highlighted the importance of structural modifications in enhancing selectivity and potency against cancer cells while minimizing effects on normal cells.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of furan-containing compounds. It was found that this compound could inhibit specific kinases involved in cancer progression, leading to reduced cell migration and invasion. This suggests potential applications in preventing metastasis.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, although further research is needed to fully characterize its metabolism and excretion pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[1-(furan-3-yl)propan-2-yl]furan-3-carboxamide, and how do reaction conditions impact yield and regioselectivity?
- Methodological Answer : Feist-Benary cyclization has been employed for analogous furan derivatives, utilizing nBuLi and aldehyde reactants to achieve high regioselectivity (E/Z > 98:2). Reaction temperature and stoichiometry critically influence yield; for example, excess nBuLi (1.1 equiv) enhances deprotonation efficiency, while controlled addition of aldehydes minimizes side reactions . Nickel-catalyzed C–H functionalization (e.g., thiolation) offers an alternative route, with pyridyl directing groups enabling precise aryl substitution .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include furan protons (δ 6.73 ppm for H-3 of furan) and methyl groups adjacent to nitrogen (δ 1.87 ppm, singlet) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed m/z 443.48 for a solvated derivative) .
- IR : Stretching frequencies (e.g., C=O at ~1650 cm⁻¹) validate carboxamide functionality .
Q. What strategies optimize purification for high-purity (>95%) samples?
- Methodological Answer : Chromatographic methods (e.g., silica gel column with ethyl acetate/hexane gradients) resolve isomers, while recrystallization in DMF/water mixtures enhances crystallinity. Purity validation via HPLC with UV detection at 254 nm is standard .
Advanced Research Questions
Q. What computational approaches predict the compound’s electronic properties for material science applications?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess charge transport potential. Substituents like thiophene or pyridyl groups (analogous to ) modulate electron affinity, making the compound viable for organic semiconductors . Molecular docking studies further predict interactions with biological targets (e.g., enzymes) based on π-π stacking and hydrogen bonding .
Q. How do structural modifications (e.g., halogenation, alkyl chain variation) affect bioactivity and metabolic stability?
- Methodological Answer :
- Chlorine substitution : Enhances lipophilicity (logP) and binding affinity to hydrophobic pockets, as seen in analogues like 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide .
- Metabolism : Hepatocyte incubations (e.g., 1 mg/ml in methanol) identify primary metabolites via LC-MS/MS, with phase I oxidation (hydroxylation) and phase II glucuronidation as dominant pathways .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 cell monolayers : Assess intestinal permeability (Papp values).
- Microsomal stability assays : Mouse or human liver microsomes quantify metabolic clearance rates.
- Plasma protein binding : Equilibrium dialysis measures unbound fraction, critical for dose optimization .
Q. How can crystallographic data resolve conformational ambiguities in the solid state?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., triclinic P1 space group, Z=2) reveals bond lengths (mean C–C = 0.003 Å) and torsion angles. Puckering parameters (Cremer-Pople analysis) describe non-planar furan rings, impacting packing efficiency .
Data Contradictions and Resolution
- Regioselectivity in Synthesis : reports E/Z ratios >98:2 for vinylfurans, while notes minor byproducts in nickel-catalyzed reactions. Resolution involves optimizing directing groups (e.g., pyridyl vs. benzofuran) to suppress undesired pathways .
- Metabolic Stability : BenchChem-derived analogues (95% purity) may show variability in hepatocyte assays due to residual solvents. Rigorous drying (lyophilization) and LC-MS validation ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
